3,4-Propylenedioxythiophene

Description

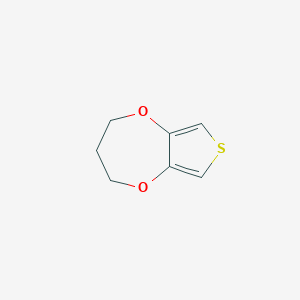

Structure

3D Structure

Properties

IUPAC Name |

3,4-dihydro-2H-thieno[3,4-b][1,4]dioxepine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H8O2S/c1-2-8-6-4-10-5-7(6)9-3-1/h4-5H,1-3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WNOOCRQGKGWSJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC2=CSC=C2OC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H8O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

155861-78-2 | |

| Record name | 2H-Thieno[3,4-b][1,4]dioxepin, 3,4-dihydro-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=155861-78-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID80441654 | |

| Record name | 3,4-Propylenedioxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

155861-77-1 | |

| Record name | 3,4-Propylenedioxythiophene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80441654 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 3,4 Propylenedioxythiophene Monomers and Derivatives

Monomer Synthesis via Transetherification Reactions

Transetherification is the cornerstone reaction for synthesizing the ProDOT monomer. This process typically involves the reaction of a 3,4-dialkoxythiophene with a diol, leading to the formation of the more stable cyclic dioxythiophene structure.

The most common and efficient method for synthesizing the ProDOT monomer is the acid-catalyzed condensation of 3,4-dimethoxythiophene with 1,3-propanediol. rsc.org This reaction proceeds via a transetherification mechanism where the methoxy groups on the thiophene (B33073) ring are displaced by the hydroxyl groups of the diol, forming the propylenedioxy bridge. researchgate.net The reaction is driven by the formation of methanol as a byproduct, which can be removed to shift the equilibrium towards the product. An acid catalyst, typically a sulfonic acid, is essential to protonate the methoxy groups, making them better leaving groups.

The general reaction is as follows: 3,4-Dimethoxythiophene + 1,3-propanediol --(Acid Catalyst)--> 3,4-Propylenedioxythiophene + 2 Methanol

This method is highly versatile and can be adapted to synthesize various ProDOT derivatives by substituting 1,3-propanediol with other diols. researchgate.net

The yield and purity of ProDOT are highly dependent on the reaction conditions. sigmaaldrich.comcreative-biolabs.com Optimization of these parameters is a critical step in achieving an efficient synthesis. Key factors include the choice of catalyst, reaction temperature, solvent, and the use of any additives. prismbiolab.comnih.gov

Catalyst: p-Toluenesulfonic acid (PTSA) is a widely used and effective catalyst for this transetherification reaction. rsc.org Its acidic nature facilitates the protonation of the methoxy groups, initiating the nucleophilic attack by the diol. The amount of catalyst is crucial; sufficient catalyst is needed to ensure a reasonable reaction rate, but excess can lead to side reactions.

Temperature: The reaction is typically conducted at elevated temperatures to overcome the activation energy and to aid in the removal of the methanol byproduct. A common temperature is 100°C, which allows the reaction to proceed at a steady rate without significant decomposition of the reactants or product. rsc.org

Solvent: Toluene is a frequently used solvent for this synthesis. rsc.orgresearchgate.net It is effective at dissolving the reactants and has a boiling point (111°C) that is suitable for the reaction temperature and for the azeotropic removal of methanol, which helps to drive the reaction to completion.

Additives: While not always necessary, additives can sometimes be used to improve the reaction. For instance, a Dean-Stark apparatus is often employed in conjunction with a solvent like toluene to continuously remove the methanol-toluene azeotrope from the reaction mixture.

| Parameter | Condition | Purpose | Reference |

| Reactants | 3,4-dimethoxythiophene, 1,3-propanediol | Formation of ProDOT | rsc.org |

| Catalyst | p-Toluenesulfonic acid (PTSA) | Facilitates transetherification | rsc.org |

| Solvent | Toluene | Dissolves reactants, allows azeotropic removal of methanol | rsc.org |

| Temperature | 100 °C | Provides energy for reaction, aids byproduct removal | rsc.org |

| Reaction Time | 48 hours | To ensure completion of the reaction | rsc.org |

Controlling side reactions is essential for obtaining a high yield of pure ProDOT monomer. wiley.com Potential side reactions include polymerization of the thiophene monomer under acidic conditions, incomplete reaction leaving starting materials, and the formation of oligomeric species.

To minimize these unwanted reactions, several strategies are employed:

Stoichiometry: Using an excess of the diol can help ensure the complete conversion of the 3,4-dimethoxythiophene and can shift the equilibrium towards the desired product. rsc.org

Inert Atmosphere: Conducting the reaction under an inert atmosphere, such as nitrogen, prevents oxidation of the thiophene ring, which is sensitive to air, especially at high temperatures. rsc.org

Purification: After the reaction is complete, a thorough workup and purification procedure is necessary. This typically involves washing the reaction mixture with water to remove the acid catalyst and any water-soluble byproducts. The organic layer is then washed with brine, dried over an anhydrous salt like sodium sulfate, and the solvent is evaporated. rsc.org The final purification of the crude product is often achieved by column chromatography to separate the ProDOT monomer from unreacted starting materials and any high-molecular-weight side products. rsc.org

Functionalization Strategies for ProDOT Monomers

The versatility of the ProDOT platform is greatly enhanced by the ability to introduce various functional groups onto the monomer. This functionalization allows for the tuning of the resulting polymer's properties, such as solubility, processability, and electronic characteristics, and enables post-polymerization modifications. rsc.org

The introduction of hydroxyl groups is a common functionalization strategy, creating monomers like ProDOT-OH. rsc.org These hydroxyl groups can serve as handles for further derivatization or can improve the hydrophilicity and biocompatibility of the corresponding polymers. cmu.edu

A straightforward method to synthesize ProDOT-OH is through the acid-catalyzed transetherification of 3,4-dimethoxythiophene with a triol, such as 1,1,1-tri(hydroxymethyl)ethane. 1-material.comresearchgate.netresearchgate.net In this reaction, two of the hydroxyl groups from the triol react with the 3,4-dimethoxythiophene to form the propylenedioxy bridge, leaving one hydroxyl group pendant on the resulting monomer. The synthesis is typically a single-step process, making it an efficient route to this functionalized monomer. rsc.org

| Monomer | Precursors | Key Reagent | Reference |

| ProDOT-OH | 3,4-dimethoxythiophene | 1,1,1-tri(hydroxymethyl)ethane | 1-material.comresearchgate.net |

Incorporating sulfonated groups into ProDOT monomers is of interest for creating water-soluble conducting polymers and materials for ion-exchange membranes. mdpi.commrs-j.org One approach to introduce a sulfonate group is through the formation of a sultone, which is a cyclic sulfonic ester. nih.gov

Integration of Oligoether Units for Tunable Properties

The incorporation of oligoether side chains into this compound (ProDOT) monomers is a key strategy for tailoring the properties of the resulting polymers. These flexible chains can significantly influence solubility, electrochemical behavior, and ion conductivity. rsc.orgucla.edu A common synthetic route to achieve this is through the Williamson ether synthesis. This method involves reacting a diol-functionalized ProDOT precursor with a tosylated oligoether, such as triethylene glycol, in the presence of a strong base like sodium hydride. This approach allows for the convenient introduction of oligoether units of varying lengths.

Another synthetic strategy involves the reaction of a ProDOT derivative containing a reactive ester group with an oligoether. This post-polymerization functionalization allows for the modification of the polymer properties after its initial synthesis. rsc.org The length and chemical nature of the oligoether side chains have a profound impact on the final polymer's characteristics. For instance, ProDOT-based polymers functionalized with oligoether units have demonstrated high redox activity and charge-storage capacity, making them suitable for energy storage applications. 1-material.com The introduction of these side chains can also lead to a decrease in the oxidation potential of the polymer, which is beneficial for improving electrochemical capacitance and activity. researchgate.net

Research Findings on ProDOTs with Oligoether Units

| Polymer | Key Feature | Observed Property |

|---|---|---|

| P(ProDOT-ester) | Aromatic ester substituted oligo-oxyethylene side chains | Good solubility in polar solvents like DMF, DMAc, and NMP. 1-material.com |

| ProDOT(OE)-DMP | Oligoether units at the 2-position of the propylene (B89431) bridge | High redox activity and charge-storage capacity over 80 F/g. 1-material.com |

| PE2-biOE2OE3 | Branched oligo(ether) side chains | High solid-state conductivity of 430 ± 60 S cm−1. researchgate.net |

Side-Chain Engineering for Enhanced Solubility and Processability

Side-chain engineering is a critical tool for improving the solubility and processability of ProDOT-based polymers, which is essential for their use in solution-processed applications. researchgate.netsemanticscholar.org The introduction of various functional groups onto the ProDOT backbone can disrupt the strong intermolecular interactions that often lead to poor solubility. nih.gov

One effective strategy is the introduction of bulky or flexible side chains that increase the entropy of the system and prevent close packing of the polymer chains. For example, the incorporation of long alkyl chains or branched groups can significantly enhance solubility in common organic solvents. nih.gov The "click" chemistry approach has also been successfully employed to functionalize ProDOT polymers post-polymerization, allowing for a switch in solubility from organic solvents to water. researchgate.net

The choice of side chain can be tailored to achieve solubility in specific solvents. For instance, polymers with polar side chains will be more soluble in polar solvents, while those with nonpolar side chains will dissolve in nonpolar solvents. This tunability is crucial for controlling the morphology and properties of thin films cast from solution.

Impact of Side-Chain Functionalization on ProDOT Properties

| Functionalization Method | Side Chain | Resulting Property |

|---|---|---|

| Post-polymerization "click" chemistry | 1-azido-ethanoic acid sodium salt | Water-soluble polymer. researchgate.net |

| Post-polymerization thiol-ene "click" chemistry | Alkyl, PEG, or ferrocene moieties | Tunable conductivity, electroactivity, and contact angles. rsc.orgrsc.org |

| Copolymerization | Dihexyl-ProDOT | Organic soluble polymer. researchgate.net |

Perfluoroalkylation for Modified Surface and Electrochemical Behavior

Perfluoroalkylation, the process of introducing perfluoroalkyl chains onto the ProDOT structure, is a powerful method for modifying the surface and electrochemical properties of the resulting polymers. arkat-usa.org The unique properties of fluorine, such as its high electronegativity and low polarizability, impart hydrophobicity, thermal stability, and chemical resistance to the material.

A synthetic route to a novel perfluoroalkylated ProDOT monomer involves a transetherification reaction between 3,4-dimethoxythiophene and a perfluoroalkylated diol. arkat-usa.orgresearchgate.net The resulting monomer can then be polymerized to yield a polymer with significantly altered characteristics. These polymers are often insoluble in common solvents. arkat-usa.org

From an electrochemical perspective, the strong electron-withdrawing nature of the perfluoroalkyl groups can lead to higher oxidation potentials and improved stability of the polymer. researchgate.netnih.gov This enhanced stability is crucial for applications in demanding environments, such as electrochemical sensors and devices that operate under harsh conditions. The modified surface properties also make these materials interesting for applications requiring superhydrophobic surfaces.

Process Intensification in Monomer Synthesis

Continuous Flow Synthesis Approaches

Continuous flow synthesis has emerged as a highly efficient and scalable method for the production of ProDOT monomers. vapourtec.comacs.org This technique offers numerous advantages over traditional batch processes, including enhanced heat and mass transfer, precise control over reaction parameters, and improved safety. researchgate.netnih.gov

In a typical continuous flow setup, reactants are pumped through a series of interconnected reactors where the chemical transformations take place. mdpi.com The small dimensions of these reactors, often in the micro- or milli-scale, allow for rapid heating and cooling, leading to faster reaction times and higher yields. merckmillipore.com For the synthesis of ProDOT derivatives, a four-step continuous flow process has been developed that can be completed in approximately 65 minutes, a significant improvement over the days required for conventional batch methods. vapourtec.comacs.org

The key Williamson etherification step in ProDOT synthesis has been shown to be significantly intensified using continuous flow, with a space-time yield of 63 g/h/L compared to 0.16 g/h/L in a traditional batch process. vapourtec.comacs.org This highlights the potential of flow chemistry to make the synthesis of these important monomers more economical and sustainable. pharmafeatures.comfrontiersin.org

Comparative Analysis of Batch vs. Continuous Flow Methodologies

The comparison between batch and continuous flow synthesis for ProDOT monomers clearly demonstrates the advantages of process intensification. labmanager.comresearchgate.net

Batch vs. Continuous Flow for ProDOT Synthesis

| Parameter | Batch Synthesis | Continuous Flow Synthesis |

|---|---|---|

| Reaction Time | Days vapourtec.comacs.org | ~65 minutes vapourtec.comacs.org |

| Throughput | Lower | Higher figshare.com |

| Safety | Potential for thermal runaways and exposure to hazardous materials. pharmasalmanac.com | Enhanced safety due to small reaction volumes and better temperature control. pharmasalmanac.comseqens.com |

| Scalability | Difficult, often requires re-optimization. | Straightforward by extending run time or using parallel reactors. seqens.com |

| Process Control | Less precise control over temperature and mixing. labmanager.com | Precise control over reaction parameters. researchgate.net |

| Yield | Generally lower | Often quantitative vapourtec.comacs.org |

Continuous flow methods offer superior control over reaction conditions, leading to more consistent product quality and higher yields. seqens.com The improved safety profile is a significant advantage, particularly when dealing with exothermic reactions or hazardous reagents. pharmasalmanac.com Furthermore, the scalability of continuous flow processes is a major benefit for industrial production, as it allows for a seamless transition from laboratory-scale synthesis to large-scale manufacturing. seqens.com The ability to "telescope" multiple synthetic steps in a continuous flow setup without isolating intermediates further enhances the efficiency and reduces waste. vapourtec.comacs.org

Polymerization Strategies for Poly 3,4 Propylenedioxythiophene Pprodot and Its Derivatives

Oxidative Polymerization Techniques

Oxidative polymerization is a common and effective method for synthesizing PProDOT. This process involves the oxidation of the 3,4-propylenedioxythiophene monomer, which leads to the formation of radical cations that subsequently couple to form the polymer chain. This can be achieved through either chemical or electrochemical means.

Chemical Oxidative Polymerization

Chemical oxidative polymerization is a widely used method for the bulk synthesis of PProDOT. This technique involves the use of a chemical oxidizing agent to initiate the polymerization of the monomer in a suitable solvent or, in some cases, in a solvent-free environment.

Iron(III) chloride (FeCl3) is a commonly employed oxidant for the chemical polymerization of thiophene-based monomers, including this compound. The polymerization mechanism involves the oxidation of the monomer by FeCl3, which is reduced to Iron(II) chloride in the process. This method is advantageous due to its relative simplicity and the commercial availability of the oxidant.

In a typical procedure, the ProDOT monomer is dissolved in a solvent such as chloroform, and a solution of FeCl3 is added, often dropwise, to initiate the polymerization. The reaction is typically carried out at room temperature and stirred for several hours to ensure complete polymerization. For instance, a dialkene-functionalized ProDOT derivative, ProDOT-diene, was polymerized using FeCl3 (0.69 mmol) with the monomer (0.23 mmol) in chloroform. The reaction was stirred for 18 hours at room temperature, yielding a purple powder with a 55% yield after precipitation and washing. rsc.org Similarly, PProDOT-OH has been synthesized by dissolving the monomer in chloroform and adding FeCl3, with the reaction proceeding for 28 hours at room temperature under a nitrogen atmosphere. 1-material.commdpi.com

The stoichiometry of the oxidant to the monomer is a critical parameter that influences the properties of the resulting polymer. Studies on related poly(3,4-ethylenedioxythiophene) (PEDOT) have shown that an increased ratio of [FeCl3]/[monomer] can lead to a fraction of the polymer becoming insoluble, potentially due to crosslinking. mit.edu

In an effort to develop more sustainable synthetic methods, solvent-free mechanochemical polymerization has emerged as a viable alternative to traditional solvent-based techniques. digitellinc.comrsc.org This method utilizes mechanical force, typically through ball milling, to initiate the chemical reaction between the monomer and the oxidant in the absence of a solvent. digitellinc.comrsc.org This approach not only reduces the use of hazardous solvents but can also lead to shorter reaction times and high-yield synthesis of PProDOT analogues. researchgate.net

For example, a PProDOT derivative with n-hexyloxy sidechains (PProDOT-OC6) was synthesized in a mixer mill under ambient conditions and at room temperature. digitellinc.com The process used FeCl3 as the oxidant and sodium chloride (NaCl) as an additive. rsc.org The structural integrity of the mechanochemically synthesized polymer was found to be comparable to that of the polymer synthesized through solvent-based methods. rsc.org This solvent-free approach has been shown to be tolerant to various functional sidechains on the PProDOT backbone, including n-decyloxy and oligo(ethylene glycol) groups. rsc.org

The yield and molecular weight of PProDOT are significantly influenced by various reaction conditions in both chemical oxidative and mechanochemical polymerization.

In chemical oxidative polymerization , the ratio of oxidant to monomer is a key factor. While a sufficient amount of oxidant is necessary to drive the polymerization, an excessive amount can lead to over-oxidation and potentially undesirable side reactions or crosslinking, which can affect the polymer's solubility and molecular weight distribution. mit.edu The reaction time also plays a crucial role; for instance, a 28-hour reaction time was used for the synthesis of PProDOT-OH to ensure a complete reaction. mdpi.com The choice of solvent can also impact the polymerization process by affecting the solubility of the monomer, the growing polymer chains, and the oxidant.

In mechanochemical polymerization , the optimization of reaction parameters is essential for achieving high yields and desired molecular weights. Key parameters include the choice of oxidant, the equivalents of the oxidant, the type of inert additive, and the milling time. For the synthesis of PProDOT-OC6, FeCl3 was identified as an effective oxidant. The optimization of these conditions resulted in a polymer with a number-average molecular weight (Mn) of up to 16.9 kg/mol and a yield of 46%, which is comparable to or even exceeds the results from solvent-based methods (Mn of 12.2 kg/mol and 43% yield). digitellinc.com

The following table summarizes the effect of reaction conditions on the synthesis of a PProDOT analogue via mechanochemical oxidative polymerization.

| Monomer | Oxidant | Additive | Time (h) | Yield (%) | Mn ( kg/mol ) |

| PProDOT-OC6 | FeCl3 | NaCl | 1 | 46 | 16.9 |

| PProDOT-OC6 | FeCl3 | None | 1 | - | - |

| PProDOT-OC10 | FeCl3 | NaCl | 1 | - | - |

| PProDOT-OEG3 | FeCl3 | NaCl | 1 | - | - |

| Data derived from a study on mechanochemical polymerization of PProDOT analogues. digitellinc.comrsc.org |

Electrochemical Polymerization

Electrochemical polymerization, or electropolymerization, is a powerful technique for depositing thin, uniform, and electroactive films of PProDOT directly onto a conductive substrate. This method offers precise control over the film thickness, morphology, and properties by manipulating the electrochemical parameters. The polymerization occurs on the surface of the working electrode when a potential is applied that is sufficient to oxidize the monomer.

Two primary electrochemical techniques are used for the polymerization of PProDOT: potentiostatic and potentiodynamic (cyclic voltammetry) methods.

In the potentiostatic method , a constant potential is applied to the working electrode in a solution containing the monomer and a supporting electrolyte. This method allows for a steady growth of the polymer film, and the film thickness can be controlled by the duration of the polymerization and the applied potential. The rate of polymerization and the resulting film thickness are highly dependent on the applied voltage. sssup.it

The cyclic voltammetry (CV) method involves repeatedly scanning the potential of the working electrode between two set limits. During the anodic (positive) scan, the monomer is oxidized and polymerizes on the electrode surface. The subsequent cathodic (negative) scan can be used to characterize the redox behavior of the newly formed polymer film. The number of cycles, scan rate, and potential window all influence the final properties of the PProDOT film. For example, the electrochemical polymerization of a ProDOT-diene monomer was achieved by scanning the potential between -0.60 V and +1.30 V. The irreversible oxidation of the monomer was observed at +1.20 V in the first scan, with the subsequent scans showing the growth of an electroactive polymer film. rsc.org The current responses in CV are typically directly related to the scan rates, indicating the formation of a well-adhered, electroactive polymer film and a non-diffusion-controlled redox process. researchgate.net

The properties of the electrochemically deposited films are highly dependent on the experimental conditions.

| Polymerization Method | Monomer | Potential Range (V vs. Ag/AgNO3) | Scan Rate (mV/s) | Resulting Film Properties |

| Cyclic Voltammetry | ProDOT-diene | -0.60 to +1.30 | - | Electroactive polymer film |

| Cyclic Voltammetry | PProDOT-S | - | 25 | Anodic onset at -0.41 V |

| Cyclic Voltammetry | P(ProDOT-ester) | 0 to +1.3 | 50 | Specific areal capacitance of 1.059 mF/cm² at 10 mV/s |

| Data compiled from various studies on the electrochemical polymerization of ProDOT derivatives. rsc.org1-material.comias.ac.in |

Role of Dopants and Electrolyte Systems

The electrochemical polymerization of this compound (ProDOT) is critically influenced by the choice of dopants and electrolyte systems. Dopants, typically the anions of the supporting electrolyte, are incorporated into the polymer film during its oxidative growth to neutralize the positive charges (polarons and bipolarons) that form on the polymer backbone. This process, known as p-doping, is essential for achieving a highly conductive state in the resulting Poly(this compound) (PProDOT) film.

The electrolyte system, which comprises the solvent and the supporting electrolyte salt, also plays a pivotal role. The solvent's polarity and viscosity influence the solubility of the monomer and the electrolyte, as well as the mobility of ionic species. The choice of the electrolyte salt determines the available dopant anions and cations, which can affect not only the polymer's properties but also the stability of the electrochemical system. researchgate.net For example, the use of different electrolyte salts can lead to variations in the conductivity and morphology of the resulting polymer films. researchgate.net The interactions between the electrolyte and the electroactive PProDOT derivatives are key to optimizing the performance of electrodes for electrochemical energy conversion and storage. researchgate.net

| Parameter | Influence on PProDOT Polymerization and Properties |

| Dopant Anion Size | Affects polymer morphology and ion transport kinetics. |

| Dopant Anion Geometry | Influences the packing of polymer chains and doping efficiency. |

| Electrolyte Solvent | Impacts monomer solubility, ion mobility, and film formation. |

| Electrolyte Salt Concentration | Affects the conductivity of the solution and the rate of polymerization. |

Control of Film Morphology and Thickness

The morphology and thickness of PProDOT films electrochemically deposited on a substrate are critical parameters that dictate their performance in various applications. These characteristics can be precisely controlled by manipulating the electrochemical polymerization conditions. researchgate.net

Electrochemical Parameters:

Applied Potential or Current: The rate of polymer growth is directly related to the applied potential (in potentiostatic deposition) or current (in galvanostatic deposition). Higher potentials or currents generally lead to faster polymerization and thicker films.

Polymerization Time: For a given set of conditions, the film thickness is proportional to the total charge passed during electropolymerization. Faraday's law can be used to estimate the film thickness based on the charge density. nsf.gov

Deposition Method: Potentiodynamic (e.g., cyclic voltammetry) and potentiostatic (chronoamperometry) methods can produce films with different morphologies. researchgate.net For instance, potentiodynamic deposition can lead to more densely packed globular structures, while potentiostatic methods might result in more uniform films. researchgate.net

Solution Composition:

Monomer Concentration: A higher monomer concentration typically results in a faster polymerization rate and the formation of thicker films.

Solvent and Electrolyte: As discussed in the previous section, the choice of solvent and electrolyte can influence the film's morphology. Some electrolyte systems can promote the growth of smoother, more compact films, while others may lead to more porous or fibrous structures.

The relationship between deposition parameters and film characteristics allows for the tailoring of PProDOT films for specific applications. For example, thin, uniform films are often desired for electrochromic devices to ensure fast switching speeds and high optical contrast, whereas thicker, more porous films might be advantageous for supercapacitor electrodes to maximize the surface area and charge storage capacity. nih.gov The ability to control film morphology at the nanoscale is crucial for optimizing the performance of organic electronic devices. researchgate.net

Direct Arylation Polymerization (DArP)

Direct C-H:C-H Arylation Polymerization

A significant advancement in DArP is the development of direct C-H:C-H arylation polymerization, which completely eliminates the need for halogenated monomers. chemrxiv.org In this process, the polymerization proceeds through the direct coupling of two C-H bonds, typically with the use of an oxidant. This method offers an even more atom-economical and environmentally friendly route to PProDOT and its derivatives. chemrxiv.orgresearchgate.net

For the polymerization of this compound derivatives, this C-H:C-H arylation process has been successfully implemented. chemrxiv.org The reaction is typically catalyzed by a palladium salt, such as palladium acetate (B1210297). chemrxiv.org This innovative approach represents a greener synthetic pathway for producing these functional polymers. researchgate.net

Catalyst Systems and Optimization for Atom Economy

The success of DArP, including the C-H:C-H variant, heavily relies on the catalyst system. Palladium-based catalysts are the most commonly employed for the polymerization of ProDOT derivatives. acs.org A typical catalyst system consists of a palladium source (e.g., palladium acetate), often in combination with a phosphine ligand or other additives, and a base.

The optimization of the catalyst system is crucial for achieving high yields, high molecular weights, and defect-free polymers. For instance, the combination of palladium acetate and additives like 1-adamantanecarboxylic acid has been shown to be an effective catalytic system for the direct arylation polycondensation of related dioxythiophenes. nih.gov

A key advantage of DArP is its high atom economy. wikipedia.org Atom economy is a measure of the efficiency of a chemical reaction in converting reactants into the desired product. savemyexams.comyoutube.com By avoiding the use of stoichiometric organometallic reagents and the generation of corresponding byproducts, DArP significantly reduces waste compared to traditional methods like Stille and Suzuki couplings. rsc.org The direct C-H:C-H arylation further enhances the atom economy by eliminating the halogen atoms from the monomers. chemrxiv.org

| Catalyst System Component | Function |

| Palladium Source (e.g., Pd(OAc)2) | The active catalyst that facilitates C-H activation and C-C bond formation. |

| Ligand (e.g., Phosphines) | Stabilizes the palladium catalyst and influences its reactivity and selectivity. |

| Base (e.g., K2CO3, Cs2CO3) | Acts as a proton acceptor in the C-H activation step. |

| Additive (e.g., Pivalic Acid) | Can act as a proton shuttle, facilitating the concerted metalation-deprotonation step. unimore.it |

Temperature Ramping Methodologies for Molecular Weight Control

Controlling the molecular weight of the resulting polymer is essential for tuning its physical and electronic properties. In the context of DArP for ProDOT derivatives, temperature has been identified as a critical parameter for achieving high molecular weights. acs.org

A stepwise temperature ramping methodology has been developed to optimize the polymerization process. chemrxiv.org The polymerization is initiated at a lower temperature (e.g., 70 °C) to ensure complete conversion of the monomer. researchgate.net Subsequently, the temperature is raised to a higher level (e.g., up to 140 °C) to promote chain growth and build up the molecular weight. acs.orgchemrxiv.org This approach has been shown to yield PProDOT derivatives with weight-average molecular weights as high as 44 kDa. researchgate.net

It has been observed that directly heating the polymerization mixture to a high temperature from the start can lead to catalyst decomposition and an unsuccessful polymerization. chemrxiv.orgsemanticscholar.org Therefore, the gradual increase in temperature is a crucial strategy for achieving high molecular weight polymers via this method.

Copolymerization Approaches

Copolymerization is a versatile strategy to fine-tune the properties of PProDOT by incorporating different monomer units into the polymer chain. This approach allows for the creation of new materials with tailored electronic, optical, and physical characteristics that are not achievable with the homopolymer.

Electrochemical copolymerization is a common method where a mixture of this compound and one or more comonomers is polymerized simultaneously. The feed ratio of the monomers in the electrolyte solution can be varied to control the composition of the resulting copolymer film. nih.gov This technique has been successfully used to synthesize copolymers of 3,4-ethylenedioxythiophene (B145204) (EDOT), a closely related monomer, with other thiophene (B33073) derivatives, resulting in materials with tunable electrochromic properties. nih.gov

Chemical polymerization methods, such as DArP, can also be employed for copolymerization. By reacting a mixture of different monomers under DArP conditions, random or alternating copolymers can be synthesized. This approach offers good control over the polymer structure and allows for the incorporation of a wide variety of functional groups through the use of different comonomers. For example, post-polymerization functionalization of PProDOT copolymers can be achieved via "click" chemistry, enabling the attachment of various moieties to tailor the polymer's properties for specific applications. rsc.orgresearchgate.net

The choice of comonomer is critical in determining the properties of the resulting copolymer. For instance, copolymerizing ProDOT with an electron-donating or electron-accepting monomer can be used to adjust the bandgap and the color of the polymer in its neutral and oxidized states. This is particularly relevant for the development of materials for electrochromic devices and organic photovoltaics.

Post-Polymerization Functionalization

Post-polymerization functionalization is a powerful technique that involves chemically modifying a polymer after its synthesis. This approach allows for the introduction of specific functional groups onto the polymer surface, enabling the tailoring of properties such as solubility, conductivity, wettability, and biocompatibility without altering the main polymer backbone. rsc.orgsemanticscholar.org

"Click" chemistry refers to a class of reactions that are rapid, efficient, and highly specific. Among these, the thiol-ene reaction is particularly useful for polymer modification. rsc.orgresearchgate.net This method has been successfully applied to PProDOT surfaces by first synthesizing and polymerizing a dialkene-functionalized ProDOT monomer (ProDOT-diene). rsc.orgsemanticscholar.org The resulting PProDOT-diene polymer contains reactive alkene groups that can readily react with various thiol-containing molecules. rsc.orgresearchgate.net

The radical-based thiol-ene reaction has been used to graft alkyl, polyethylene glycol (PEG), and ferrocene moieties onto the PProDOT-diene surface. rsc.orgsemanticscholar.org This surface modification allows for the tuning of the polymer film's properties over a broad range. rsc.org For example, grafting alkyl groups can convert the normally insoluble PProDOT-diene into a soluble derivative. rsc.orgresearchgate.net When the polymer is deposited on electrodes, this functionalization can alter the film's conductivity, electroactivity, and surface wettability, as measured by contact angles. rsc.orgsemanticscholar.org Importantly, this modification process does not significantly change the surface morphology of the polymer films. rsc.orgsemanticscholar.org

| Attached Moiety via Thiol-ene Reaction | Resulting Change in PProDOT-diene Property |

|---|---|

| Alkyl groups | Converts the insoluble polymer into a soluble derivative. rsc.orgresearchgate.net |

| PEG groups | Modifies surface wettability, making it more hydrophilic. nih.gov |

| Ferrocene groups | Alters the electroactivity of the polymer film. rsc.orgsemanticscholar.org |

Covalent immobilization involves forming stable chemical bonds between an active molecule and the polymer surface. mdpi.comthermofisher.com This technique is crucial for creating functional materials for applications in biosensors, catalysis, and bioelectronics, as it ensures the stable attachment of the desired moiety. tue.nl

The thiol-ene click chemistry described previously is an effective method for the covalent immobilization of active moieties that contain a thiol group. rsc.orgnih.gov Beyond this, other strategies can be employed by incorporating different reactive groups into the ProDOT monomer before polymerization. For example, the presence of a free hydroxyl group on a ProDOT-OH monomer provides a reactive site for derivatization. researchgate.net Similarly, EDOT derivatives bearing carboxylic acid groups have been used to covalently attach peptides to the surface of PEDOT films. mdpi.com This is typically achieved by activating the carboxylic acid to form an N-hydroxysuccinimide ester, which then reacts with amine groups on the peptide to form a stable amide bond. tue.nl Such strategies allow for the secure anchoring of biomolecules and other active components to the polymer surface, enhancing the material's functionality. mdpi.com

Electrochemical and Charge Transport Studies of Poly 3,4 Propylenedioxythiophene

Redox Behavior and Cyclic Voltammetry (CV) Analysis

Cyclic voltammetry is a powerful electrochemical technique used to investigate the redox properties of PProDOT, providing insights into its oxidation and reduction potentials, the reversibility of these processes, and the influence of its molecular structure on its electrochemical activity.

The electrochemical polymerization of 3,4-propylenedioxythiophene (ProDOT) derivatives is typically achieved through potentiodynamic methods, where the potential is scanned between specific limits. For instance, a ProDOT-diene monomer has been shown to electropolymerize by scanning between −0.60 V and +1.30 V (vs. Ag/AgNO₃), with the irreversible oxidation of the monomer occurring at +1.20 V in the initial anodic scan rsc.org. Poly(3,4-alkylenedioxythiophenes), including PProDOT, are noted for their low oxidation potentials and high chemical and thermal stability rsc.orgresearchgate.net.

The redox behavior of PProDOT is a key indicator of its electroactivity. For example, the modification of a PProDOT polymer with an electroactive molecule like 6-(ferrocenyl) hexanethiol results in a cyclic voltammogram that clearly shows the reversible redox behavior of the ferrocene component superimposed on the broad peaks characteristic of the conducting polymer backbone rsc.org. The electrochemical stability of PProDOT films can be assessed by subjecting them to continuous redox cycling, which is a prerequisite for their use in various applications rsc.org.

The onset of oxidation in PProDOT derivatives can be influenced by the nature of their side-chain substituents. A study on three PProDOT derivatives, P(OE3)-P(Me), P(OE3)-P(EH), and P(EH), revealed that the onset of oxidation increased from −0.48 V, to −0.05 V, and finally to +0.13 V versus Ag/Ag⁺, respectively acs.org. This demonstrates that even with the same conjugated backbone, modifications to the side chains can significantly alter the electrochemical activity window acs.org. Furthermore, some derivatives may exhibit irreversibility in their redox switching beyond certain potentials, suggesting incomplete electrochemical reduction and charge trapping acs.org.

Table 1: Onset of Oxidation for PProDOT Derivatives

| Polymer Derivative | Onset of Oxidation (V vs. Ag/Ag⁺) |

| P(OE3)-P(Me) | -0.48 |

| P(OE3)-P(EH) | -0.05 |

| P(EH) | +0.13 |

Data sourced from Chemistry of Materials acs.org

The length of the polymer chain has a profound effect on the electrochemical properties of conjugated polymers. Studies on oligomers of a donor-acceptor system composed of this compound (ProDOT) and benzothiadiazole (BTD) have shown that the oxidation process is chain-length dependent usm.edu. Shorter oligomers (with 3 to 9 repeating units) undergo successive one-electron oxidation steps. In contrast, longer oligomers (15 or more repeating units) exhibit multielectron oxidations in each step usm.edu.

This transition in oxidation behavior highlights that a critical chain length exists where the material's properties shift from being molecule-like to polymer-like. Spectroelectrochemical analysis has further revealed that for an oxidized oligomer with 15 units, the electronic transition energy is lower than that of its polymer counterpart, indicating a synergistic relationship between chain length and oxidation state properties usm.edu. The convergence from small molecule to polymer behavior is estimated to occur at approximately 15 repeating units usm.edu.

The electrochemical activity of PProDOT is intrinsically linked to its structural characteristics, particularly the nature of its side chains and the local order of the polymer backbone. It has been demonstrated that redox potentials are strongly dependent on the local backbone order, such as torsional order, which can be influenced by the side-chain substituents acs.org. For instance, electron-donating groups attached to the monomer can stabilize the formation of radical cations and dications during electropolymerization rsc.org. A ProDOT–Br structure, due to its electron-rich group, exhibits a low oxidation potential, which facilitates the formation of a radical cation intermediate and its interaction with electrolyte ions rsc.org.

Charge Transport Mechanisms

Understanding the mechanisms of charge transport in PProDOT is essential for optimizing its performance in electronic devices. This involves studying charge mobility and capacitance, as well as the changes in electronic structure that occur upon doping.

Electrochemical Impedance Spectroscopy (EIS) is a valuable technique for characterizing the charge transport properties of PProDOT films. By analyzing the impedance response over a range of frequencies, it is possible to determine key parameters such as charge mobility and capacitance . EIS studies on Poly(ProDOT) have shown that the impedance magnitudes can be influenced by the dielectric constant of the solvent used during synthesis . A lower solvent dielectric constant (ε = 35.9) has been correlated with a higher deposition charge density (24.49 mC cm⁻²) and a higher specific capacitance (23.17 mF cm⁻²) .

The impedance spectra of PProDOT films typically exhibit capacitive behavior at lower frequencies . The analysis of EIS data can be performed using equivalent circuit models to deconstruct the various contributions to the total impedance, such as bulk electrolyte resistance, interfacial charge transfer resistance, and diffusion resistance nih.gov. This allows for a detailed understanding of the ionic charge transport and transfer processes occurring within the polymer and at its interfaces nih.gov.

The specific capacitance of PProDOT derivatives can be calculated from the area under the cyclic voltammetry curves rsc.org. The choice of supporting electrolyte has been shown to affect the specific capacitance, with Et₄NBF₄ generally yielding the highest values for various PProDOT derivatives rsc.org.

Table 2: Electrochemical Properties of Poly(ProDOT) Synthesized in a Low Dielectric Constant Medium

| Property | Value |

| Solvent Dielectric Constant (ε) | 35.9 |

| Deposition Charge Density | 24.49 mC cm⁻² |

| Specific Capacitance | 23.17 mF cm⁻² |

Data sourced from the Journal of Electrochemical Science and Engineering

The process of doping introduces charge carriers into the conjugated polymer backbone, leading to significant changes in its electronic structure and a dramatic increase in electrical conductivity. In polythiophenes like PProDOT, these charge carriers are known as polarons and bipolarons.

Upon doping, the removal of an electron from the polymer chain (oxidation) creates a radical cation, which is a polaron. A polaron is a charge that is delocalized over several monomer units and is associated with a local distortion of the polymer lattice. At low doping levels, polarons are the primary charge carriers researchgate.net. As the doping level increases, a second electron can be removed from the same location, resulting in the formation of a dication, or a bipolaron. Bipolarons are spinless charge carriers and are also associated with a lattice distortion.

The transition from polarons to bipolarons can be observed through spectroscopic techniques. Doping-induced optical transitions in the sub-bandgap region are characteristic of the presence of these charge carriers researchgate.net. The formation of polarons and bipolarons is influenced by the polymer's chain length. In the study of ProDOT-BTD oligomers, a "bipolaron to di-polaron" transition was observed at a chain length of seven repeating units. Shorter oligomers were found to favor the formation of bipolarons in their dication states, while longer oligomers preferred the formation of di-polarons usm.edu. This indicates that the stability and nature of the charge carriers are dependent on the extent of conjugation, which is directly related to the polymer chain length.

Influence of Doping Levels on Conductivity

The electrical conductivity of Poly(this compound) and its derivatives is fundamentally dependent on the process of doping, which involves the partial oxidation (p-doping) of the polymer backbone. This process creates positive charge carriers (polarons and bipolarons) that are mobile along and between the polymer chains, enabling electrical conduction. The level of doping, the nature of the dopant, and the resulting polymer microstructure are all critical factors that dictate the final conductivity.

Doping can be achieved through chemical or electrochemical methods. In chemical doping, the polymer is exposed to an oxidizing agent. For instance, copolymers of this compound and 3,4-ethylenedioxythiophene (B145204) (EDOT) have demonstrated high electrical conductivities exceeding 250 S/cm researchgate.net. Sequential doping processes, such as using ferric chloride followed by "Magic Blue" (tris(p-dibromophenyl)aminium hexachloroantimonate), have been shown to yield conductivities as high as 1700 S/cm for certain dioxythiophene copolymers researchgate.net.

The choice of dopant anion plays a significant role. For the related polymer Poly(3,4-ethylenedioxythiophene) (PEDOT), changing the electrolyte during electropolymerization allows for the introduction of different counterions, which in turn affects the film's morphology and photoelectric properties, with conductivities reaching up to 2,000 S/cm frontiersin.org. Similarly, for PProDOT, the interaction between the polymer chain and the dopant anion influences the structural order and charge transport pathways.

Research on various polythiophene derivatives shows a general trend where conductivity initially increases with the doping ratio. However, beyond an optimal doping level, the introduction of more dopant molecules can disrupt the polymer's microstructure and create disorder, which can lead to a decrease in charge carrier mobility and, consequently, a decline in conductivity univ-littoral.fr. For self-doped PEDOT, it is assumed that one charge is created per three to four monomer units at optimal doping levels nih.gov. This balance is crucial for maximizing conductivity, which can exceed 1000 S/cm in highly ordered, self-doped systems nih.gov.

The following table summarizes the conductivity of various ProDOT-based and related dioxythiophene polymers with different dopants and processing methods.

| Polymer System | Dopant/Method | Reported Conductivity (S/cm) |

| PProDOT-EDOT Copolymer | Not specified | > 250 |

| Dioxythiophene Copolymers | Ferric Chloride + Magic Blue | up to 1700 |

| PEDOT (by electropolymerization) | Various electrolytes | up to 2000 |

| Self-Doped PEDOT (S-PEDOT) | Self-doping (sulfonic acid groups) | up to 1089 |

| P3HT (Poly(3-hexylthiophene)) | F4TCNQ (vapor doped) | up to 12.7 |

| PEDOT:PSS (with H₂SO₄ treatment) | PSS⁻ and H₂SO₄ | ~2025 |

Electrochemical Stability and Degradation Pathways

The long-term performance and reliability of PProDOT in electronic devices are contingent upon its electrochemical stability and resistance to degradation under operational stress.

Long-Term Cycling Stability in Various Electrolytes

Poly(dioxythiophene)s, including PProDOT and the benchmark material PEDOT, are known for their relatively high electrochemical stability compared to other classes of conducting polymers. This stability is often evaluated by subjecting the polymer to thousands of charge-discharge cycles in a specific electrolyte and measuring the retention of its electrochemical properties, such as capacitance or impedance.

The choice of electrolyte has a profound impact on cycling stability. Studies on PEDOT have shown remarkable long-term stability, with the ability to endure up to 70,000 cycles in an ionic liquid electrolyte like 1-butyl-3-methylimidazolium tetrafluoroborate ([bmim][BF4]) nju.edu.cn. This enhanced stability in ionic liquids is attributed to several factors, including the wide potential windows and high thermal/electrochemical stability of the ionic liquids themselves, as well as the formation of a porous polymer structure that facilitates stable ion exchange nju.edu.cn. In contrast, the cycling life of conducting polymers in conventional organic electrolytes is often limited to a few thousand cycles nju.edu.cn.

For ProDOT-based polymers, electrochemical impedance spectroscopy (EIS) is used to assess stability by measuring charge transfer resistance (Rct) at the polymer-electrolyte interface. Lower Rct values indicate more efficient ion diffusion and charge transfer. In one study, a PProDOT-ester derivative was tested in three different electrolytes, showing the lowest Rct (and thus better performance) in systems with lithium perchlorate (LiClO₄) and tetrabutylammonium hexafluorophosphate (TBAF) in acetonitrile (ACN) compared to tetrabutylammonium perchlorate (TBAP) 1-material.com.

The stability of a solid-state supercapacitor using a PEDOT electrode and an ionic liquid gel polymer electrolyte demonstrated a capacitance retention of 71.61% after 1000 cycles mdpi.com. For other applications, such as battery cathodes, novel redox polymers have been designed that retain 93% of their initial capacity after 10,000 cycles at a high rate rsc.org. While this is not PProDOT, it highlights the importance of molecular design in achieving ultra-high cycling stability. The structural integrity of the polymer during repeated doping and de-doping cycles is crucial; polymers with minimal backbone distortion between oxidative states tend to exhibit better cycling stability frontiersin.org.

The table below presents data on the cycling stability of PProDOT-related polymers in different electrolyte systems.

| Polymer System | Electrolyte System | Cycles | Performance Retention/Metric |

| PEDOT | [bmim][BF4] (Ionic Liquid) | 70,000 | Excellent stability reported |

| PEDOT-based Supercapacitor | IL/PVA/H₂SO₄ Gel Electrolyte | 1,000 | 71.61% Capacitance Retention |

| Poly(vinylphenothiazine) Cathode | Not specified | 10,000 | 93% Capacity Retention |

| PProDOT-ester | LiClO₄/ACN | N/A | Rct = 0.60 kΩ/cm² (lower value indicates better stability) |

| PProDOT-ester | TBAF/ACN | N/A | Rct = 0.84 kΩ/cm² |

| PProDOT-ester | TBAP/ACN | N/A | Rct = 2.42 kΩ/cm² |

Mechanisms of Oxidative Stress and Degradation

Degradation of conducting polymers like PProDOT often proceeds via oxidative pathways, especially when exposed to oxygen, moisture, and high potentials. Oxidative stress, in a chemical context, refers to conditions that promote the formation of highly reactive species that can attack the polymer structure mdpi.comnih.gov.

The primary mechanism for the abiotic degradation of polymers with carbon-carbon backbones in an aerobic environment is photo-initiated oxidative degradation mdpi.comresearchgate.net. This process typically involves a radical chain reaction:

Initiation: The process begins with the formation of free radicals on the polymer chain. This can be triggered by UV light, heat, or mechanical stress, leading to the homolytic cleavage of a C-H or C-C bond mdpi.com.

Propagation: The polymer radical (P•) rapidly reacts with molecular oxygen to form a polymer peroxyl radical (POO•). This peroxyl radical can then abstract a hydrogen atom from another polymer chain, creating a polymer hydroperoxide (POOH) and a new polymer radical (P•), thus propagating the chain reaction mdpi.comnih.gov.

Chain Scission: The hydroperoxides are unstable and can decompose, particularly under the influence of heat or light, into alkoxy (PO•) and hydroxyl (•OH) radicals. The highly reactive alkoxy radical is prone to β-scission, a process that breaks the polymer backbone, reduces its molecular weight, and leads to the loss of mechanical and electrical properties mdpi.com.

In the context of PProDOT, over-oxidation during electrochemical cycling is a significant degradation pathway. When the polymer is held at high positive potentials, nucleophilic species present in the electrolyte (such as water or anions) can attack the positively charged carbon atoms on the thiophene (B33073) ring. This can lead to the irreversible loss of conjugation by forming carbonyl groups, which disrupts the pathway for charge carriers and diminishes the material's conductivity and electroactivity. The presence of heteroatoms in the polymer backbone can also make it susceptible to hydrolytic degradation, where water molecules cleave chemical bonds researchgate.netmdpi.com.

Optical Spectroscopy and Electrochromic Phenomena in Poly 3,4 Propylenedioxythiophene Systems

Absorption and Emission Characteristics

UV-Vis-NIR Spectroscopy for Electronic Transitions

The electronic transitions of Poly(3,4-propylenedioxythiophene) (PProDOT) and its derivatives are primarily investigated using Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) spectroscopy. In its neutral state, PProDOT typically exhibits a strong and sharp absorption band in the visible region, which is attributed to the π-π* electronic transition of the conjugated polymer backbone. acs.org This transition is responsible for the characteristic blue color of the polymer in its reduced form.

Upon electrochemical oxidation (doping), the polymer film undergoes a significant change in its electronic structure. The intensity of the π-π* transition peak decreases, and a new absorption band emerges at lower energies, typically in the near-infrared (NIR) region, above 800 nm. acs.org This new absorption is associated with the formation of polarons and bipolarons, which are charge carriers along the polymer chain. The presence of a well-defined isosbestic point during these spectral changes indicates a clean and stable redox transition between the neutral and oxidized states, signifying efficient charge transport and good material stability. acs.org

The absorption spectra of PProDOT films often display vibronic structures, with multiple distinct peaks or shoulders. This fine structure is an indication of a high degree of planarity and a rigid backbone structure within the polymer film. acs.org Studies have shown that electrochemically deposited PProDOT films can exhibit sharper and more resolved vibronic peaks compared to those prepared by chemical methods, suggesting a higher degree of molecular ordering. acs.org

A soluble derivative, pDPTD, which incorporates both ProDOT and perylo[1,12-bcd]thiophene units, shows a broad absorption spectrum with a maximum (λmax) at 484 nm in its neutral state. This absorption is attributed to the π-π* transition of the polymer main chain. mdpi.com Upon oxidation, this peak decreases in intensity, while a new peak appears around 700 nm. mdpi.com Another derivative, P(ProDOT-ester), exhibits an absorption band with three maxima at 542 nm, 575 nm, and 625 nm in a dimethylformamide (DMF) solution, which are associated with π-π* transitions in conjugated polymer molecules with different conformations. 1-material.com In the solid state, these maxima are slightly shifted to 528 nm, 573 nm, and 625 nm. 1-material.com

The optical band gap of PProDOT, determined from the onset of the absorption edge in the UV-Vis spectrum, is typically around 1.74 eV. acs.org Alkyl-substituted derivatives, such as PProDOT-Bu2, may exhibit a slightly higher band gap. acs.org

| Polymer | State | Solvent/Medium | Absorption Maxima (λmax) | Optical Band Gap (Eg) |

|---|---|---|---|---|

| PProDOT | Neutral | Thin Film | ~600 nm | 1.74 eV |

| PProDOT | Oxidized | Thin Film | >800 nm | - |

| pDPTD | Neutral | Thin Film | 484 nm | 2.2 eV |

| pDPTD | Oxidized | Thin Film | ~700 nm | - |

| P(ProDOT-ester) | Neutral | DMF Solution | 542 nm, 575 nm, 625 nm | - |

| P(ProDOT-ester) | Neutral | Thin Film | 528 nm, 573 nm, 625 nm | - |

Reflectance and Transmittance Measurements for Optical Constants

The optical constants of Poly(this compound) thin films, namely the refractive index (n) and the extinction coefficient (k), are crucial for designing and optimizing optical and electrochromic devices. These constants are functions of wavelength and can be determined from reflectance (R) and transmittance (T) measurements. Spectroscopic ellipsometry is a powerful non-destructive technique used to measure the change in polarization of light upon reflection from a thin film, from which the optical constants and film thickness can be accurately determined. mdpi.comnih.gov

Alternatively, the optical constants can be derived by analyzing the transmission and reflection spectra of the thin film. wikipedia.org The refractive index is related to the phase velocity of light in the material, while the extinction coefficient quantifies the absorption of light. For a thin film on a transparent substrate, interference fringes in the transmittance and reflectance spectra can be used to calculate the refractive index and thickness of the film. s4science.at

In the regions of the spectrum where the material is transparent (low k), the refractive index can be calculated from the interference pattern. In the absorbing regions, both n and k contribute to the measured reflectance and transmittance. The Kramers-Kronig relations can be employed to determine the refractive index from the absorption spectrum (related to k) over a wide range of wavelengths. researchgate.net

For PProDOT and its derivatives, the optical constants are highly dependent on the oxidation state of the polymer. In the neutral, colored state, the extinction coefficient is high in the visible region, corresponding to the strong π-π* absorption. In the oxidized, bleached state, the extinction coefficient in the visible range decreases significantly, leading to high transparency, while it increases in the NIR region due to the absorption of charge carriers. The refractive index also changes with the oxidation state.

| Material | Wavelength (λ) | Refractive Index (n) | Extinction Coefficient (k) |

|---|---|---|---|

| PEDOT | 2500 nm | 1.44 | - |

| PEDOT∙CB7-PS | 2500 nm | 1.40 | - |

| PEDOT∙CB7-PR | 2500 nm | 1.43 | - |

Solvatochromic Behavior in Different Solvents

Solvatochromism refers to the change in the color of a solute when it is dissolved in different solvents of varying polarity. This phenomenon arises from the differential solvation of the ground and excited states of the solute molecules by the solvent molecules. In the context of conjugated polymers like Poly(this compound), the absorption spectrum can be influenced by the solvent environment due to interactions between the polymer chain and the solvent molecules, which can affect the polymer's conformation and electronic structure. nih.gov

For instance, the UV-Vis absorption spectrum of a hydroxyl-functionalized PProDOT (PProDOT-OH) shows a blue shift when measured in dichloromethane (DCM) with a maximum at 382 nm, compared to its spectrum in N-methyl-2-pyrrolidone (NMP), which shows maxima at 387 nm and 739 nm. 1-material.commdpi.com This suggests that the solvent can influence the effective conjugation length of the polymer chains.

Similarly, an ester-functionalized derivative, P(ProDOT-ester), exhibits absorption maxima at 542 nm, 575 nm, and 625 nm when dissolved in dimethylformamide (DMF). 1-material.commdpi.com The solvatochromic behavior of conjugated polymers is a complex phenomenon that can be influenced by various solvent parameters, including polarity, polarizability, and hydrogen bonding capabilities. ijcce.ac.irbiointerfaceresearch.com

| Polymer | Solvent | Absorption Maxima (λmax) |

|---|---|---|

| PProDOT-OH | N-methyl-2-pyrrolidone (NMP) | 387 nm, 739 nm |

| PProDOT-OH | Dichloromethane (DCM) | 382 nm |

| P(ProDOT-ester) | Dimethylformamide (DMF) | 542 nm, 575 nm, 625 nm |

Electrochromic Performance Metrics

Optical Contrast and Transmittance Change

Optical contrast, or transmittance change (ΔT), is a critical metric for evaluating the performance of electrochromic materials. It represents the difference in transmittance between the bleached (oxidized) and colored (neutral) states at a specific wavelength. Poly(this compound) and its derivatives are known for their high optical contrast, making them attractive for applications such as smart windows and displays.

For instance, a poly(3,4-(2,2-dimethylpropylenedioxy)thiophene) (PProDOT-Me2) film has been reported to exhibit a high color contrast of 60% at an applied potential of 1.2 V. researchgate.netmdpi.com An electrochromic device fabricated with this polymer achieved a contrast of 36% at a wavelength of 560 nm. researchgate.net A soluble PProDOT-based polymer, pDPTD, displayed an optical contrast of approximately 36.5% at its maximum absorption wavelength of 484 nm. mdpi.com An electrochromic device utilizing this polymer showed a large optical contrast of 43.5% at 478 nm. mdpi.com

An acrylated PProDOT derivative has shown a photopic contrast of 48%, which is comparable to conventional ProDOT devices. nih.gov Furthermore, a derivative of PProDOT-sultone (PProDOT-S) exhibited an optical contrast of about 37% at its λmax of 565 nm. ias.ac.in

| Polymer/Device | Optical Contrast (ΔT) | Wavelength (λ) | Conditions |

|---|---|---|---|

| PProDOT-Me2 Film | 60% | - | 1.2 V |

| PProDOT-Me2 Device | 36% | 560 nm | - |

| pDPTD Polymer Film | ~36.5% | 484 nm | - |

| pDPTD Device | 43.5% | 478 nm | - |

| Acrylated PProDOT | 48% | Photopic | - |

| PProDOT-S Film | ~37% | 565 nm | - |

Switching Speed and Response Time

Switching speed, or response time, is another crucial parameter for electrochromic materials, especially for applications that require rapid changes in optical states, such as displays and auto-dimming mirrors. It is typically defined as the time required to achieve 90% or 95% of the full optical change upon the application of a potential. PProDOT-based polymers are known for their fast switching kinetics.

An electrochromic window based on a PProDOT-Me2 film demonstrated fast switching speeds for both coloring and bleaching, at approximately 0.7 seconds. researchgate.netmdpi.com A soluble PProDOT derivative, pDPTD, showed coloring and bleaching times of about 1.6 seconds and 1.4 seconds, respectively. mdpi.com An electrochromic device based on this polymer had slightly longer switching times of 3.2 seconds for coloring and 2.4 seconds for bleaching. mdpi.com

An acrylated PProDOT polymer exhibited a switch speed of 2 seconds. nih.gov A PProDOT-sultone (PProDOT-S) film was reported to have a switching speed of 2 seconds at its λmax of 565 nm. ias.ac.in

| Polymer/Device | Coloring Time (s) | Bleaching Time (s) |

|---|---|---|

| PProDOT-Me2 Device | ~0.7 | ~0.7 |

| pDPTD Polymer Film | ~1.6 | ~1.4 |

| pDPTD Device | 3.2 | 2.4 |

| Acrylated PProDOT | 2 | |

| PProDOT-S Film | 2 |

Coloration Efficiency (CE)

Coloration efficiency (CE), denoted as η, is a critical parameter for evaluating the performance of electrochromic materials. It quantifies the change in optical density (ΔOD) per unit of charge injected or ejected per unit area (Q/A), as expressed by the equation η = ΔOD / (Q/A). A higher coloration efficiency indicates that a greater change in optical absorption can be achieved with less charge, which is desirable for low-power applications.

Poly(this compound) (PProDOT) exhibits a notable coloration efficiency. Studies comparing it with other poly(3,4-alkylenedioxythiophene) (PXDOT) derivatives have shown that its efficiency is significantly influenced by its chemical structure. For instance, PProDOT has a reported coloration efficiency of 285 cm²/C. researchgate.net This value is considerably higher than that of the widely studied poly(3,4-ethylenedioxythiophene) (PEDOT), which has a CE of 183 cm²/C. researchgate.net The improved efficiency in PProDOT is attributed to a combination of factors, including larger changes in optical density at its maximum absorption wavelength (λmax) and high doping levels. researchgate.net

Further structural modifications to the ProDOT backbone can lead to even greater enhancements in coloration efficiency. For example, poly(3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine) (PProDOT-Me2), a derivative of PProDOT, possesses a remarkably high coloration efficiency of 375 cm²/C. researchgate.net The increase in CE is linked to the optical contrast (Δ%T), which grows with the size of the alkylenedioxy ring, increasing from 44% for PEDOT to 54% for PProDOT. acs.org

| Polymer | Coloration Efficiency (η) at λmax (cm²/C) |

| Poly(3,4-ethylenedioxythiophene) (PEDOT) | 183 researchgate.net |

| Poly(this compound) (PProDOT) | 285 researchgate.net |

| Poly(3,3-dimethyl-3,4-dihydro-2H-thieno[3,4-b]dioxepine) (PProDOT-Me2) | 375 researchgate.net |

Tunable Color Range and Neutral States

Poly(this compound) and its derivatives are known for their versatile electrochromic properties, allowing for a tunable color range and distinct neutral states. In its neutral state, PProDOT-based polymers typically exhibit colors ranging from dark blue to purple. researchgate.net Upon oxidation, these polymers can switch to a highly transmissive, sky-blue state. researchgate.net This transition from an opaque, colored state to a transparent state is a key feature for applications in smart windows and displays.

The color of PProDOT can be fine-tuned through chemical modifications. For example, certain poly[ProDOT-diesters] switch from a dark blue-purple to a transmissive light blue. researchgate.net A change in the functional groups attached to the ProDOT backbone can alter the electronic properties and thus the observed color; a poly[ProDOT-tetraester] was observed to change from burgundy to blue after a chemical modification process (methanolysis). researchgate.net Copolymers also offer a strategy for color tuning. ProDOT–phenylene copolymers have been developed that exhibit a yellow-to-transmissive electrochromic switch. nih.gov

The appearance of the polymer in its oxidized state is also significant. For PProDOT, a decrease in the intensity of a near-infrared absorption peak results in higher transmissivity across the visible spectrum. acs.org This elimination of the near-infrared tail contributes to a more color-neutral appearance in the bleached state of the material. acs.org In their neutral state, ProDOT oligomers have an effective conjugation similar to that of EDOT oligomers. nih.gov

Electrofluorescent (EF) Switching

Beyond modulating the absorption of light, some PProDOT-based systems can also exhibit electrofluorescence (EF), where their fluorescence can be controlled by an applied potential. This property allows for the conversion of electrical signals into visual, light-emitting signals.

A copolymer of propylenedioxythiophene and phenylene, P(ProDOT-Ph), demonstrates vivid yellow fluorescence in its neutral state. optica.org When an oxidation potential is applied, the polymer enters an ion radical state, and this fluorescence is effectively quenched. optica.org The process is reversible, with the fluorescence returning when the polymer is switched back to its neutral state. optica.org

The efficiency of this fluorescence switching can be quantified. The EF color switching ratio between the fluorescent "on" state and the dark "off" state for a device using P(ProDOT-Ph) was found to be significantly high. optica.org Furthermore, by combining P(ProDOT-Ph) with a blue-emitting polymer like polyfluorene (PFO) in a multi-color device, fluorescence switching from blue to white to yellow can be achieved by varying the applied potential. optica.org

Additionally, chemically synthesized poly[ProDOT-diesters] have been shown to exhibit red fluorescence in dilute toluene solutions, with quantum efficiencies measured between 0.24 and 0.32. researchgate.net

| PProDOT Derivative | Emission Color (Neutral State) | Switching Behavior | Quantum Efficiency (in solution) |

| P(ProDOT-Ph) | Yellow optica.org | Reversible quenching upon oxidation optica.org | Not specified in film |

| Poly[ProDOT-diesters] | Red researchgate.net | Not specified | 0.24 - 0.32 researchgate.net |

Relationship between Doping and Optical Properties

In-situ Spectroelectrochemical Studies

In-situ spectroelectrochemical studies are powerful techniques used to monitor the changes in the optical properties of a material simultaneously with electrochemical processes. These studies provide direct insight into the electronic structure of the polymer as it undergoes doping and de-doping.

For PProDOT systems, in-situ UV-vis-NIR spectroscopy reveals characteristic changes as a function of the applied potential. rsc.org As the polymer is electrochemically oxidized (p-doped), the initial absorption band corresponding to the π-π* transition of the neutral polymer decreases in intensity. rsc.org Concurrently, new absorption bands appear at lower energies (longer wavelengths), which are associated with the formation of charge carriers like polarons and bipolarons. rsc.org

More advanced techniques, such as in-situ transient absorption and Raman spectroscopies, have been employed to study the fundamental mechanism of electrochemical doping in functionalized ProDOT copolymers. nsf.govchemrxiv.org These studies have identified the formation of a precursor electronic state with charge-transfer (CT) character that precedes the formation of polarons and the onset of bulk electronic conductivity. nsf.govchemrxiv.org This CT-like state has been shown to be coupled with both neutral excitations and the charge-separated states (polarons). nsf.gov Ultrafast transient absorption spectroelectrochemistry has further helped to associate vibronic features in the absorption spectra of doped ProDOT copolymers with these CT states that form at low voltages before polaron formation becomes dominant. rsc.org

Doping-Dependent Changes in Absorption Spectra

The process of doping introduces charge carriers onto the conjugated backbone of Poly(this compound), leading to dramatic and predictable changes in its absorption spectrum. In its undoped, neutral state, the polymer film typically shows a strong absorption band in the visible region, which is responsible for its color. nih.govacs.org This absorption corresponds to the π-π* electronic transition from the valence band to the conduction band. nih.govacs.org

As the doping level increases, either through chemical or electrochemical oxidation, the intensity of this initial absorption peak gradually diminishes. rsc.orgnih.gov Simultaneously, new absorption bands emerge at lower energies (in the near-infrared, or NIR, region). rsc.org These new bands are the optical signatures of the charge carriers created on the polymer chain. Initially, at low doping levels, radical cations known as polarons are formed, giving rise to specific absorption bands. As the doping level increases further, these polarons can combine to form dications known as bipolarons, which have their own characteristic absorption features. acs.org

Studies on ProDOT oligomers have shown that upon stepwise chemical oxidation, stable cationic species are formed. nih.gov It was observed that the radical cations (polarons) possess a distinct absorption band in the visible region, while the closed-shell dication (bipolaron) structures contribute to the transparency of the fully doped polymer. nih.gov The evolution of the absorption spectra, with the decrease of the π-π* transition and the growth of the polaron/bipolaron bands, can be monitored as a function of the applied potential, providing a clear picture of the doping process. rsc.org

Structure Property Relationships and Molecular Engineering in Pprodot Research

Influence of Alkylenedioxy Ring Size and Substituents

The design of PProDOT-based materials heavily relies on modifying the 3,4-propylenedioxythiophene monomer. The seven-membered propylenedioxy ring and the substituents attached to it are critical determinants of the polymer's electronic, physical, and chemical properties.

Role of Propylene (B89431) Bridge in Electron Donation and Stability

Polymers based on 3,4-alkylenedioxythiophene, and particularly PProDOT, are noted for their desirable electrochemical characteristics, including reduced oxidation potentials and significant stability in their oxidized (doped) state. mdpi.com Compared to its parent polymer, polythiophene, PProDOT exhibits both a lower oxidation potential and greater stability. researchgate.netossila.com This enhancement is attributed to the electron-donating nature of the two oxygen atoms in the propylenedioxy bridge fused to the thiophene (B33073) ring.

Structurally, the propylene bridge disrupts the planarity of the polymer backbone. acs.org This distortion makes the resulting polymer films more accessible to the counterions required for doping and de-doping processes, which can contribute to faster switching speeds in electrochromic applications. ossila.comacs.org The inherent chemical and thermal stability of PProDOT makes it a promising candidate for various electronic applications. researchgate.net

Impact of Side-Chain Architecture on Solubility, Wettability, and Conductivity

While the PProDOT backbone provides excellent electronic properties, the unsubstituted polymer is often insoluble, limiting its processability. mdpi.com The introduction of side chains is a crucial strategy to enhance solubility, but these additions can also have complex effects on other properties. bohrium.com

The architecture of these side chains directly influences solubility. For instance, a PProDOT functionalized with an aromatic ester and oligo-oxyethylene side chains, P(ProDOT-ester), demonstrated moderate to good solubility in polar organic solvents like DMF, DMAc, and NMP. mdpi.com1-material.com In contrast, a similar polymer with a hydroxyl (–CH2OH) functional group, PProDOT-OH, showed much lower solubility due to strong intermolecular hydrogen bonding that promotes aggregation. mdpi.com1-material.com The normally insoluble PProDOT-diene, which features dialkene functionalized side groups, can be transformed into a soluble derivative by grafting alkyl groups onto the polymer chains after polymerization. rsc.orgsemanticscholar.org

The choice of side chain also dictates the wettability and conductivity of the polymer films. The surface chemistry can be systematically tailored by attaching different moieties. researchgate.netrsc.org For example, modifying a PProDOT-diene film with various thiols allows for the tuning of conductivity, electroactivity, and contact angles over a broad range. researchgate.netrsc.org While solubilizing side chains are necessary for processing, they can also hinder charge transport by obstructing π-π intermolecular interactions. bohrium.com A strategy to overcome this is the post-processing removal of side chains, which has been shown to significantly increase electrical conductivity by densifying the electroactive material without altering the degree of doping. bohrium.com

Table 1: Influence of Side-Chain Architecture on PProDOT Properties This table is interactive and allows for sorting and filtering of data.

| Polymer System | Side Chain Type | Effect on Solubility | Effect on Conductivity | Source |

|---|---|---|---|---|